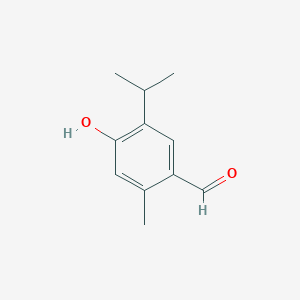

4-Hydroxy-5-isopropyl-2-methylbenzaldehyde

描述

4-Hydroxy-5-isopropyl-2-methylbenzaldehyde is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, featuring a hydroxyl group, an isopropyl group, and a methyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .

属性

IUPAC Name |

4-hydroxy-2-methyl-5-propan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7(2)10-5-9(6-12)8(3)4-11(10)13/h4-7,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYRAGGZLQXCBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

4-Hydroxy-5-isopropyl-2-methylbenzaldehyde can be synthesized through several methods. One common route involves the Friedel-Crafts alkylation of 4-hydroxybenzaldehyde with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization helps in obtaining high-purity products .

化学反应分析

Types of Reactions

4-Hydroxy-5-isopropyl-2-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: 4-Hydroxy-5-isopropyl-2-methylbenzoic acid.

Reduction: 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

科学研究应用

Antibacterial Properties

One of the most notable applications of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde is its antibacterial activity. Recent studies have demonstrated its efficacy against several pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. For example, a synthesized derivative of this compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µM against P. aeruginosa and 50 µM against MRSA, indicating strong antibacterial potential .

Synergistic Effects

The compound has also been shown to enhance the efficacy of conventional antibiotics when used in combination therapies. In particular, studies have indicated that thymol aldehyde derivatives can exhibit synergistic effects with vancomycin against resistant strains of bacteria, which is crucial in addressing antibiotic resistance issues .

Food Preservation

Due to its antimicrobial properties, this compound is being explored for use in food preservation. Its ability to inhibit bacterial growth can help extend the shelf life of food products while maintaining safety standards .

Pharmaceutical Development

The compound's role as a precursor in synthesizing more complex pharmaceutical agents highlights its importance in drug development. Its derivatives are being investigated for their potential as new antibacterial agents that can combat resistant strains effectively .

High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using HPLC techniques. For instance, one method utilizes a mobile phase consisting of acetonitrile and water, allowing for the separation and quantification of this compound in various samples. This analytical technique is vital for quality control in pharmaceutical formulations and research applications .

Case Study 1: Antibacterial Efficacy Against MRSA

In a comprehensive study focused on synthesizing novel thymol derivatives, researchers evaluated the antibacterial properties of this compound against MRSA. The study found that when combined with vancomycin, the compound significantly reduced bacterial viability, showcasing its potential as an adjunct therapy in treating resistant infections .

Case Study 2: Food Safety Applications

Another investigation highlighted the use of thymol aldehyde in food preservation settings. The study demonstrated that incorporating this compound into food products could effectively inhibit bacterial growth without compromising flavor or safety, making it a promising candidate for natural preservatives .

作用机制

The mechanism of action of 4-Hydroxy-5-isopropyl-2-methylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

相似化合物的比较

Similar Compounds

4-Hydroxybenzaldehyde: Lacks the isopropyl and methyl groups, making it less hydrophobic.

5-Isopropyl-2-methylbenzaldehyde: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

4-Hydroxy-3-methylbenzaldehyde: Similar structure but with different substitution patterns, affecting its reactivity and properties.

Uniqueness

4-Hydroxy-5-isopropyl-2-methylbenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

生物活性

4-Hydroxy-5-isopropyl-2-methylbenzaldehyde, commonly referred to as thymol aldehyde, is a phenolic aldehyde notable for its diverse biological activities. This compound has garnered attention in recent studies for its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C11H14O2

- CAS Number : 14564086

- Functional Groups : Hydroxyl group (-OH), aldehyde group (-CHO)

The unique structure comprising an isopropyl group and a methyl group attached to the benzene ring contributes significantly to its chemical reactivity and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various pathogens, demonstrating significant efficacy.

Minimum Inhibitory Concentration (MIC) Values

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (ATCC 25923) | 64 | |

| Enterococcus faecalis (ATCC 29212) | 64 | |

| Candida albicans (ATCC 60193) | 128 | |

| Pseudomonas aeruginosa (ATCC 27853) | 256 |

The compound exhibited particularly strong activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, while showing reduced effectiveness against Gram-negative bacteria like Pseudomonas aeruginosa.

The biological activity of this compound is attributed to its interaction with microbial cell structures. It is believed to disrupt cell membranes and inhibit essential metabolic processes. The hydroxyl and aldehyde groups play crucial roles in binding to bacterial enzymes, potentially leading to cell death.

Case Studies

- Antibacterial Efficacy Against MRSA : A study found that derivatives of thymol, including this compound, exhibited synergistic effects when combined with vancomycin against methicillin-resistant Staphylococcus aureus (MRSA). The fractional inhibitory concentration index (FICI) indicated significant enhancement in antibacterial activity when used in combination therapy .

- Antifungal Properties : Research indicated that the compound also possesses antifungal activities, with MIC values showing effectiveness against various yeast strains, particularly Candida species .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been investigated for its antioxidant capabilities. The compound demonstrated significant free radical scavenging activity in vitro, suggesting potential applications in preventing oxidative stress-related damage in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。